Welcome to the BenchChem Online Store!
molecular formula C11H16ClN3O2 B8319279 N1-(2-Chloro-6-nitrophenyl)-N3,N3-dimethyl-1,3-propanediamine

N1-(2-Chloro-6-nitrophenyl)-N3,N3-dimethyl-1,3-propanediamine

Cat. No. B8319279
M. Wt: 257.72 g/mol
InChI Key: JLAXQOYANYUOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06204264B1

Procedure details

N,N-Dimethyl-1,3-propanediamine (5.125 g) was added to 2,3-dichloronitrobenzene (3.841 g) and stirred for 13.5 hours at 125° C. The reaction mixture, with toluene added thereto, was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated. The residue (4.881 g) was purified by silica gel column chromatography (silica gel 100 g, chloroform:methanol=1:0-50:1), thereby yielding the entitled compound (4.53 g) as reddish orange oil.
Quantity
5.125 g
Type
reactant
Reaction Step One
Quantity
3.841 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].Cl[C:9]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17]>C1(C)C=CC=CC=1>[Cl:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
5.125 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
3.841 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred for 13.5 hours at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue (4.881 g) was purified by silica gel column chromatography (silica gel 100 g, chloroform:methanol=1:0-50:1)

Outcomes

Product
Details
Reaction Time
13.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.